1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine
Descripción
1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine is a synthetic piperazine derivative characterized by a 4-chlorophenyl-substituted isoxazole moiety linked to the piperazine core via a methyl group, with a 2-fluorophenyl group attached to the piperazine nitrogen. This structure combines halogenated aromatic systems (chlorine and fluorine) with a heterocyclic isoxazole ring, which are common pharmacophores in medicinal chemistry.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O/c21-16-7-5-15(6-8-16)20-13-17(23-26-20)14-24-9-11-25(12-10-24)19-4-2-1-3-18(19)22/h1-8,13H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESAFWKWSHILNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NOC(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine typically involves multiple steps:
-
Formation of the Isoxazole Ring:
- The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. For instance, 4-chlorobenzonitrile can be converted to its corresponding nitrile oxide, which then reacts with an alkyne to form the isoxazole ring.
-
Attachment of the Piperazine Ring:
- The piperazine ring is introduced through a nucleophilic substitution reaction. The isoxazole derivative is reacted with 1-(2-fluorophenyl)piperazine under basic conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, which may reduce the isoxazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens, alkylating agents, or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), alkyl halides (R-X), nitrating agents (HNO₃/H₂SO₄)
Major Products:
- Oxidation products may include ketones or carboxylic acids.
- Reduction products may include alcohols or amines.
- Substitution products depend on the specific reagents used and the positions on the aromatic rings where substitution occurs.
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Antidepressant Activity
- Research indicates that derivatives of piperazine compounds exhibit antidepressant effects by interacting with neurotransmitter systems, particularly serotonin and norepinephrine pathways. The isoxazole component may enhance this activity through modulation of glutamatergic signaling pathways.
-
Anxiolytic Effects
- Studies have demonstrated that piperazine derivatives can exhibit anxiolytic properties. The specific structure of 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine suggests potential efficacy in anxiety disorders, possibly by acting as a selective serotonin reuptake inhibitor (SSRI).
-
Antipsychotic Potential
- The compound's ability to bind to dopamine receptors makes it a candidate for antipsychotic drug development. Research has shown that similar piperazine derivatives can modulate dopaminergic activity, which is crucial in treating schizophrenia and other psychotic disorders.
Case Study 1: Antidepressant Efficacy
A study published in Pharmacology Biochemistry and Behavior examined the antidepressant effects of a related piperazine derivative in animal models. The results indicated significant reductions in depressive-like behaviors, attributed to enhanced serotonergic activity and modulation of the HPA axis .
Case Study 2: Anxiolytic Properties
Another research effort focused on the anxiolytic effects of piperazine derivatives, demonstrating that compounds similar to this compound showed promise in reducing anxiety-related behaviors in mice when administered at specific dosages .
Comparative Data Table
Mecanismo De Acción
The mechanism of action of 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine (CAS: 339019-78-2)
- Key Differences :
- The isoxazole ring is substituted with 2-chlorophenyl (vs. 4-chlorophenyl in the target compound).
- The piperazine nitrogen bears a diphenylmethyl group (vs. 2-fluorophenyl).
- The diphenylmethyl group increases lipophilicity, which could enhance membrane permeability but reduce selectivity .
Piperazine Derivatives with Halogenated Aromatic Groups
Chalcone-Piperazine Hybrids
- Example : Derivatives with 1-(2-fluorophenyl)piperazine or 1-(4-fluorophenyl)piperazine substituents.
- Key Findings: Fluorine substitution on the benzene ring significantly enhances anti-tumor activity. For instance, fluorophenyl-containing hybrids showed superior IC₅₀ values compared to methoxy or non-halogenated analogues . The 2-fluorophenyl group in the target compound may similarly improve metabolic stability and electron-withdrawing effects, enhancing receptor interactions .
Azole-Containing Piperazine Derivatives
- Example: 1-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-(1H-imidazol-1-yl)ethanone.
- Activity : Demonstrated broad-spectrum antimicrobial activity (MIC: 3.1–25 µg/mL), comparable to chloramphenicol and fluconazole.
- Comparison : The target compound’s 4-chlorophenyl-isoxazole group may similarly enhance antimicrobial potency by increasing hydrophobicity and membrane disruption .
Piperazine-Based Anticancer Agents
5-Aryl-1,3,4-Thiadiazole-Piperazine Hybrids
- Example : Compounds 4e (ethoxyphenyl) and 4i (benzyl) showed IC₅₀ values lower than 5-FU (7.56 µg/mL vs. 6.80 µg/mL for MCF-7 cells).
- Comparison : The target compound’s isoxazole ring (vs. thiadiazole) may offer improved pharmacokinetic properties due to reduced metabolic degradation .
Antihistamines and CNS-Targeting Piperazines
- Examples : Buclizine and meclizine dihydrochloride (piperazine derivatives with chlorophenyl groups).
- Activity : These compounds modulate histamine receptors and exhibit anticholinergic effects.
Actividad Biológica
1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine is a compound of interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H20ClFN2O
- Molecular Weight : 344.83 g/mol
- IUPAC Name : this compound
This compound exhibits a variety of biological activities primarily through its interaction with neurotransmitter systems and enzymes:
- Monoamine Oxidase Inhibition : Similar compounds containing piperazine moieties have demonstrated inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. For instance, related derivatives have shown IC50 values as low as 0.013 µM for MAO-B inhibition .
- Cytotoxicity : The cytotoxic effects of piperazine derivatives have been explored in various cellular models. For example, one study indicated that certain piperazine derivatives caused complete cell death at concentrations of 50 µM and above in L929 fibroblast cells .
Biological Activity Summary
The biological activities of this compound can be summarized in the following table:
Case Studies and Research Findings
- Anticancer Activity : A study focusing on phenylpiperazine derivatives found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards healthy cells. Notably, BS230, a related compound, showed enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect .
- Neuroprotective Effects : Research indicates that piperazine derivatives may offer neuroprotective benefits through their MAO inhibitory properties. This action could potentially mitigate neurodegenerative conditions by increasing levels of neuroprotective neurotransmitters such as dopamine .
- Tyrosinase Inhibition : The compound's structural features suggest potential activity against tyrosinase, an enzyme involved in melanin production. Inhibitors of tyrosinase are valuable in treating hyperpigmentation disorders and certain cancers .
Q & A
What are the recommended synthetic routes for 1-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}-4-(2-fluorophenyl)piperazine, and how can structural purity be ensured?
Level: Basic
Methodological Answer:
The synthesis typically involves modular coupling of isoxazole and piperazine subunits. For example:
- Reductive amination : React 2-(4-chlorophenyl)acetonitrile with piperazine derivatives in the presence of sodium triacetoxyborohydride to form intermediates .
- Acid-amine coupling : Attach the isoxazolylmethyl group via coupling reactions (e.g., using DCM and N,N-diisopropylethylamine) .
- Purification : Use crystallization (Et₂O) or flash chromatography to isolate products. Structural validation requires elemental analysis , ¹H/¹³C NMR , and mass spectrometry to confirm purity and regiochemistry .
How does the substitution pattern on the piperazine ring influence the compound’s physicochemical properties?
Level: Basic
Methodological Answer:
Substituents alter electronic and steric properties:
- Electron-withdrawing groups (e.g., 2-fluorophenyl) increase polarity, enhancing solubility in polar solvents but reducing membrane permeability .
- Bulkier groups (e.g., benzyl) may hinder receptor binding due to steric clashes, as shown in molecular docking studies .
- Positional effects : Para-substituted chlorophenyl groups improve thermal stability, while ortho-fluorine reduces π-π stacking interactions in crystalline forms .
What methodological approaches are used to resolve contradictions between low toxicity and reduced biological activity in modified derivatives?
Level: Advanced
Methodological Answer:
- Co-administration with adjuvants : Beta-cyclodextrin inclusion complexes reduce toxicity but may require co-delivery with activity-enhancing agents (e.g., P-glycoprotein inhibitors) to offset reduced bioavailability .
- Structural optimization : Introduce bioisosteric replacements (e.g., replacing 4-chlorophenyl with 4-fluorobenzyl) to balance lipophilicity and hydrogen-bonding capacity. Validate via in vitro cytotoxicity assays (e.g., MDA-MB-231 cells) .
- Dose-response studies : Use nonlinear regression models to identify therapeutic windows where low toxicity and activity coexist .
How can computational modeling predict the impact of fluorophenyl and chlorophenyl substituents on receptor binding affinity?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to assess electron-deficient regions (e.g., fluorophenyl’s para-F attracts cationic residues in 5-HT₁A receptors) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes to evaluate conformational stability. For example, coplanar arylpiperazines show higher 5-HT₁A affinity due to π-stacking with Phe residues .
- QSAR models : Use substituent descriptors (e.g., Hammett σ values) to correlate electronic effects with IC₅₀ data. Fluorine’s σₚ⁺ (-0.07) predicts moderate electron withdrawal, aligning with enhanced P2X7 receptor antagonism .
What strategies enhance cytotoxic activity while maintaining low systemic toxicity in piperazine derivatives?
Level: Advanced
Methodological Answer:
- Piperazine unit modifications : Replace homopiperazine with saturated alkane-substituted piperazines (e.g., isopropyl groups) to improve cytotoxicity (IC₅₀ < 10 µM in MDA-MB-231 cells) without increasing hepatotoxicity .
- Apoptosis pathway targeting : Assess caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) to confirm mechanism-driven activity .
- Toxicity screening : Use zebrafish embryo models (FET assay) to evaluate developmental toxicity, prioritizing derivatives with LC₅₀ > 100 µM .
How do bioisosteric replacements at the piperazine nitrogen affect pharmacological profiles?
Level: Advanced
Methodological Answer:
- Homopiperazine vs. piperazine : Homopiperazine’s seven-membered ring improves 5-HT₁A binding (Kᵢ = 12 nM vs. 35 nM for piperazine) but reduces SERT affinity by 2.6-fold .
- Aryl vs. alkyl substitutions : 4-Fluorobenzyl groups enhance kinase inhibition (e.g., P2X7 receptor IC₅₀ = 8 nM) compared to methyl groups due to hydrophobic pocket complementarity .
- Validation : Radioligand displacement assays (³H-8-OH-DPAT for 5-HT₁A) and patch-clamp electrophysiology for ion channel targets .
What analytical techniques are critical for characterizing conformational dynamics in arylpiperazine derivatives?
Level: Basic
Methodological Answer:
- X-ray crystallography : Resolve coplanar vs. perpendicular aryl ring orientations relative to piperazine. Coplanarity correlates with 5-HT₁A agonist activity .
- NOESY NMR : Detect through-space interactions between isoxazole protons and piperazine methyl groups to confirm solution-state conformers .
- Circular Dichroism (CD) : Monitor chiral centers in asymmetric derivatives (e.g., 4-hydroxyphenyl) to assess enantiomer-specific bioactivity .
How do substituents on the isoxazole ring modulate antiplatelet activity in piperazine derivatives?
Level: Advanced
Methodological Answer:
- Electron-deficient isoxazoles : 5-(4-Chlorophenyl)isoxazole enhances antiplatelet activity (IC₅₀ = 2.1 µM) by interacting with COX-1’s arachidonic acid binding pocket .
- Comparative assays : Use platelet aggregation studies (e.g., ADP-induced aggregation in PRP) to rank derivatives. Correlate with LogP values; optimal range: 2.5–3.5 .
- Metabolite profiling : LC-MS/MS identifies hydroxylated metabolites that retain activity, guiding prodrug design .
What experimental designs address discrepancies in reported cardiotropic activity across studies?
Level: Advanced
Methodological Answer:
- Species-specific models : Compare rat Langendorff heart (antiarrhythmic EC₅₀ = 0.3 µM) vs. human iPSC-derived cardiomyocytes to account for ion channel heterogeneity .
- Off-target profiling : Screen against hERG (IKr) channels using automated patch-clamp to rule out QT prolongation risks .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., amiodarone) to mitigate batch-to-batch variability .
How can SAR studies optimize the 2-fluorophenyl group’s role in CNS-targeted derivatives?
Level: Advanced
Methodological Answer:
- Fluorine scan : Synthesize 2-, 3-, and 4-fluorophenyl analogues. 2-Fluoro shows 3-fold higher blood-brain barrier penetration (PAMPA-BBB Pe = 12.7 × 10⁻⁶ cm/s) due to reduced hydrogen bonding .
- Metabolic stability : Incubate with human liver microsomes (HLM). 2-Fluoro resists CYP2D6 oxidation (t₁/₂ > 120 min), unlike 4-fluoro (t₁/₂ = 45 min) .
- In vivo validation : Use microdialysis in rodents to measure extracellular CNS concentrations, prioritizing derivatives with brain/plasma ratios > 0.5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
